![molecular formula C14H14ClN3O4S2 B562587 Benzylhydrochlorothiazide-d5 CAS No. 1185024-05-8](/img/structure/B562587.png)
Benzylhydrochlorothiazide-d5
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Overview
Description
Benzylhydrochlorothiazide-d5 is the deuterium labeled Benzylhydrochlorothiazide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of Benzylhydrochlorothiazide-d5 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular formula of Benzylhydrochlorothiazide-d5 is C14H9D5ClN3O4S2, and it has a molecular weight of 392.89 .
Physical And Chemical Properties Analysis
Benzylhydrochlorothiazide-d5 has a molecular weight of 392.89 and a molecular formula of C14H9D5ClN3O4S2 . Further physical and chemical properties are not explicitly mentioned in the available resources.
Scientific Research Applications
Development of Antitumor Agents
Antitumor Benzothiazole Prodrug Development A series of potent and selective antitumor benzothiazoles were developed, tracing from the initial discovery of a lead compound to the identification of a clinical candidate, Phortress. This development involved understanding the mechanism of action, including selective cell uptake, AhR binding, and the conversion of the drug into a reactive intermediate leading to cell death. Advances in synthetic chemistry and pharmacokinetics were crucial in this process, particularly in the design of water-soluble prodrugs for parenteral administration (Bradshaw & Westwell, 2004).
Exploration of Heterocyclic Compounds
Synthesis and Chemistry of Benzothiadiazine Derivatives The review summarizes over fifty years of research on 1,2,3-Benzothiadiazine 1,1-dioxide derivatives, highlighting their synthesis, reactions, and potential therapeutic applications. These compounds, including chlorothiazide and hydrochlorothiazide, are explored for their application in treating various diseases, underlining the significance of structural features in their research and therapeutic use (Gyűjtő et al., 2020).
Potential Antimicrobial Applications
Antitubercular Agents Derived from Benzothiazole A series of benzamide scaffolds derived from thiazinone ring opening of PBTZ169 were identified as anti-TB agents. Compounds exhibited excellent in vitro activity against Mycobacterium tuberculosis, suggesting their potential as lead compounds for future antitubercular drug discovery (Li et al., 2018).
Neuroprotective Research
Benzothiazole/Piperazine Derivatives Against Cognitive Deficits In a study targeting Alzheimer's disease, benzothiazole-piperazine compounds were synthesized, showing significant inhibitory potencies against acetylcholinesterase. These compounds improved learning and memory parameters in animal models, indicating their potential as anti-Alzheimer agents (Ozkay et al., 2012).
Mechanism of Action
Target of Action
Benzylhydrochlorothiazide-d5, a deuterium-labeled form of Benzylhydrochlorothiazide , primarily targets the Na+/Cl- cotransporter in the distal convoluted tubules in the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
As a diuretic, Benzylhydrochlorothiazide-d5 inhibits the active reabsorption of chloride ions at the early distal tubule via the Na+/Cl- cotransporter . This inhibition results in an increase in the excretion of sodium, chloride, and water . This action leads to a decrease in the fluid volume within the vascular system, reducing blood pressure and alleviating edema .
Biochemical Pathways
The inhibition of the Na+/Cl- cotransporter disrupts the electrolyte balance in the body. It leads to increased water loss (diuresis), decreased blood volume, and reduced cardiac output . Additionally, the inhibition of this transporter can cause a loss of potassium and an increase in serum uric acid .
Pharmacokinetics
It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of Benzylhydrochlorothiazide-d5’s action is the promotion of diuresis, leading to a reduction in blood pressure and the management of edema . The increased excretion of water and electrolytes can also impact the balance of other ions in the body, potentially leading to hypokalemia (low potassium levels) and hyperuricemia (high uric acid levels) .
properties
IUPAC Name |
6-chloro-1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSMIJUDVUASQ-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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